molecular formula C5H13NO B1355506 2-(Ethylamino)propan-1-ol CAS No. 24417-04-7

2-(Ethylamino)propan-1-ol

Cat. No. B1355506
CAS RN: 24417-04-7
M. Wt: 103.16 g/mol
InChI Key: SGBGCXQCQVUHNE-UHFFFAOYSA-N
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Description

2-(Ethylamino)propan-1-ol is a chemical compound that has been studied for various applications, including its potential use in pharmaceuticals and as an intermediate in chemical synthesis. The compound has been synthesized and analyzed in different studies, revealing its chemical behavior and interactions.

Synthesis Analysis

The synthesis of 2-(Ethylamino)propan-1-ol and related compounds has been explored in several studies. For instance, the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols was achieved using LiAlH4 in THF under reflux conditions, indicating a method for producing such compounds . Another study described the synthesis of a related compound, (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, which is an important intermediate for the antidepressant R-Duloxetine, highlighting various synthetic routes based on different starting materials .

Molecular Structure Analysis

The molecular structure of 2-(Ethylamino)propan-1-ol derivatives has been determined using X-ray diffraction and NMR methods. For example, the crystal structure of related compounds was analyzed, providing insights into the conformation of the amine fragments and the overall molecular geometry . These studies contribute to understanding the structural aspects of 2-(Ethylamino)propan-1-ol derivatives, which is essential for their potential applications.

Chemical Reactions Analysis

The chemical reactivity of 2-(Ethylamino)propan-1-ol derivatives has been investigated, particularly in the context of their transformation into other compounds. The study involving the transformation of azetidin-2-ones into 2-(ethylamino)propan-1-ols suggests that these compounds can undergo ring opening and other reactions to form new structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Ethylamino)propan-1-ol and its derivatives have been characterized using various analytical techniques. For instance, the study of the Schiff base derivative 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol included CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR, providing a comprehensive profile of the compound's properties . Additionally, computational studies have been performed to predict molecular electrostatic potential, Mulliken charge, and vibrational frequencies, which are crucial for understanding the behavior of these compounds .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Cardiovascular Pharmacology .

Summary of the Application

“2-(Ethylamino)propan-1-ol” derivatives have been synthesized and evaluated for their cardiovascular activity . These compounds have shown α1- and β1-adrenolytic, antiarrhythmic, and hypotensive activities .

Methods of Application

The synthesis of these derivatives is described in the research . They were then tested for electrographic, antiarrhythmic, hypotensive, and spasmolytic activity, as well as for α1-, α2- and β1-adrenoceptor binding affinity .

Results or Outcomes

The results showed that these compounds possess α1- and β1-adrenolytic, antiarrhythmic, and hypotensive activities similar to carvedilol . Carvedilol is a very effective compound in the treatment of such cardiovascular diseases as hypertension, heart failure, and stable angina pectoris .

properties

IUPAC Name

2-(ethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-6-5(2)4-7/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBGCXQCQVUHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558727
Record name 2-(Ethylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)propan-1-ol

CAS RN

24417-04-7
Record name 2-(Ethylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Choi, T Yu, HJ Ha - Molecules, 2021 - mdpi.com
In this study, the highly strained three-membered aziridine ring was successfully activated as the aziridinium ion by alkylation of the ring nitrogen with a methyl, ethyl or allyl group, which …
Number of citations: 2 www.mdpi.com

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